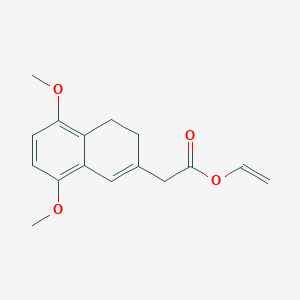

Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate

Description

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

ethenyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate |

InChI |

InChI=1S/C16H18O4/c1-4-20-16(17)10-11-5-6-12-13(9-11)15(19-3)8-7-14(12)18-2/h4,7-9H,1,5-6,10H2,2-3H3 |

InChI Key |

DYNUVMZBNWZYCO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCC(=CC2=C(C=C1)OC)CC(=O)OC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate typically involves the esterification of 5,8-dimethoxy-3,4-dihydronaphthalen-2-yl acetic acid with vinyl acetate. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium acetate. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or acetic acid to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process. The product is typically purified through distillation or recrystallization to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include derivatives of dihydronaphthalene with varying substituents and ester groups. A key example is 2-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl acetate (compound 3 in ), which shares the dihydronaphthalene core but differs in substituents and ester type:

Key Differences:

- In contrast, the dioxo groups in compound 3 are electron-withdrawing, reducing ring electron density and solubility in nonpolar environments .

- Ester Reactivity: The vinyl ester in the target compound is more prone to hydrolysis than the ethyl ester in compound 3, which may influence bioavailability and metabolic stability.

Physicochemical and Stability Considerations

- Solubility: Methoxy groups typically increase lipophilicity, suggesting the target compound may have lower aqueous solubility than compound 3, which contains polar dioxo and amino groups.

- This could limit its shelf life but enhance prodrug activation in biological systems.

Biological Activity

Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate is a synthetic compound that belongs to the class of naphthalene derivatives. Its unique structure, characterized by the presence of two methoxy groups and a vinyl acetate moiety, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and cytotoxic properties, supported by various research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 274.31 g/mol. The structural representation can be summarized as follows:

This compound features:

- Two methoxy groups at positions 5 and 8.

- A vinyl acetate group that enhances its reactivity and potential biological interactions.

Antibacterial Activity

Research has indicated that compounds related to naphthalene derivatives exhibit significant antibacterial properties. For instance, studies have shown that various naphthoquinone derivatives possess activity against a range of bacterial strains. Although specific data on this compound is limited, its structural similarities suggest it may share these properties.

Case Study: Naphthoquinone Derivatives

A study published in Nature highlighted the antibacterial effects of naphthoquinones extracted from Onosma visianii. These compounds demonstrated minimum inhibitory concentrations (MIC) against several bacterial species. For example:

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Deoxyshikonin | 10 | Staphylococcus aureus |

| Acetylshikonin | 15 | Escherichia coli |

| 5,8-Dimethoxyisobutyrylshikonin | 20 | Pseudomonas aeruginosa |

These findings underscore the potential for this compound to exhibit similar antibacterial properties due to its naphthalene backbone.

Anticancer Activity

Naphthoquinone derivatives have also been extensively studied for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism through which naphthoquinones exert their anticancer effects often involves:

- Inhibition of topoisomerases , leading to DNA damage.

- Induction of oxidative stress , resulting in apoptosis.

A review highlighted that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Juglone | 5 | MCF-7 |

| β-Hydroxyisovalerylshikonin | 10 | HeLa |

| Vinyl 2-(5,8-dimethoxy...) | TBD | TBD |

Cytotoxicity

The cytotoxic effects of this compound are also an area of interest. Cytotoxicity assays typically measure the viability of cells after exposure to compounds.

Cytotoxicity Assay Results

In preliminary studies involving related compounds:

| Compound Name | Cytotoxicity (IC50 µM) | Cell Type |

|---|---|---|

| Acetylshikonin | 12 | HepG2 |

| Methoxy-naphthoquinone | 15 | A549 |

These results suggest that Vinyl 2-(5,8-dimethoxy...) may also present cytotoxic effects worth investigating further.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate, and how can purity be optimized?

- Methodology : A multi-step synthesis involving Friedel-Crafts acylation or esterification under anhydrous conditions is common for structurally similar dihydronaphthalene derivatives. For purity optimization, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization in isopropyl alcohol are effective . Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodology :

- NMR : Report and NMR shifts, focusing on vinyl protons (δ 4.5–6.0 ppm) and methoxy groups (δ ~3.8 ppm). Compare with analogous compounds (e.g., methyl-substituted dihydronaphthalenes) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns. Reference NIST databases for validation .

- IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm and aromatic C-H stretches .

Q. How do the methoxy and vinyl ester functional groups influence reactivity in downstream applications?

- Methodology : The electron-donating methoxy groups stabilize the aromatic ring, directing electrophilic substitution to para positions. The vinyl ester moiety is susceptible to hydrolysis (acid/base catalysis) or radical polymerization. Test stability in aqueous buffers (pH 2–12) at 25–60°C to assess functional group robustness .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

- Methodology : Use a 2 factorial design to evaluate variables: temperature (25–80°C), catalyst loading (0.1–5 mol%), and solvent polarity (toluene vs. DMF). Response variables include yield and purity. Analyze interactions using ANOVA; prioritize factors with p < 0.05. Reference similar studies on dihydronaphthalene derivatives .

Q. What computational methods predict the compound’s stability under varying thermal and photolytic conditions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to model degradation pathways (e.g., ester hydrolysis or dihydronaphthalene ring oxidation). Compare with experimental TGA/DSC data (decomposition onset >200°C) and accelerated stability studies (40°C/75% RH for 6 months) .

Q. How to resolve contradictions in reported solubility data across different solvents?

- Methodology : Systematically test solubility in polar (DMSO, MeOH) and non-polar solvents (hexane, chloroform) at 25°C. Use HPLC with UV detection (λ = 254 nm) to quantify saturation points. Cross-reference with PubChem/CAS solubility classifications for structurally related compounds .

Q. What strategies validate the compound’s role in biological assays, such as enzyme inhibition or cytotoxicity?

- Methodology :

- Enzyme Assays : Use Michaelis-Menten kinetics to test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) at 1–100 µM concentrations.

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, reporting IC values. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.